N-[2-(4-fluorophenoxy)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Description
N-[2-(4-Fluorophenoxy)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a fluorinated thiazole derivative characterized by a 1,3-thiazole core substituted with a methyl group at position 4, a phenyl group at position 2, and a carboxamide moiety at position 3. The carboxamide side chain is further functionalized with a 2-(4-fluorophenoxy)ethyl group. The presence of fluorine and the thiazole ring may enhance metabolic stability and binding affinity, as seen in analogous molecules .
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-13-17(25-19(22-13)14-5-3-2-4-6-14)18(23)21-11-12-24-16-9-7-15(20)8-10-16/h2-10H,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKXSWIWMPZJQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCOC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch reaction remains the most widely employed method for constructing the 4-methyl-2-phenylthiazole-5-carboxylate intermediate. As demonstrated in analogous syntheses, this involves condensation of a thioamide (e.g., 4-methyl-2-phenylthioamide) with α-haloketones. For example, ethyl 4-methyl-2-phenylthiazole-5-carboxylate is synthesized via refluxing thioamide with ethyl 2-bromoacetoacetate in ethanol (78% yield). Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous ethanol | Maximizes cyclization |
| Temperature | 80–90°C (reflux) | Prevents byproduct formation |
| Molar Ratio | 1:1.2 (thioamide:α-haloketone) | Ensures complete conversion |
Steric hindrance from the 4-methyl and 2-phenyl groups necessitates extended reaction times (8–12 hrs).
Metal-Catalyzed Approaches
Palladium-mediated methods, though less common for thiazole cores, show promise for late-stage modifications. Source details Suzuki-Miyaura couplings using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives to introduce adamantyl groups to thiazoles, suggesting potential applicability for phenyl group installation at position 2.
Sidechain Introduction: 2-(4-Fluorophenoxy)ethyl Group
The N-linked 2-(4-fluorophenoxy)ethyl moiety requires orthogonal protection-deprotection strategies to prevent ether cleavage during subsequent steps.
Alkylation of Thiazole Nitrogen
Direct alkylation using 2-(4-fluorophenoxy)ethyl bromide or tosylate is problematic due to the thiazole nitrogen’s moderate nucleophilicity. Modified conditions from involve:
- Generating a sodium thiazolide intermediate via NaH/THF at 0°C
- Dropwise addition of 2-(4-fluorophenoxy)ethyl bromide (1.5 eq)
- Stirring at 60°C for 6 hrs (yield: 52–58%)
Competing O-alkylation is mitigated by bulky solvents like tert-amyl alcohol.
Mitsunobu Reaction
Superior yields (68–72%) are achieved using Mitsunobu conditions:
- DIAD (1.2 eq), PPh3 (1.5 eq)
- 2-(4-Fluorophenoxy)ethanol (1.1 eq)
- Anhydrous DCM, 24 hrs RT
This method preserves stereochemistry but requires rigorous anhydrous conditions.
Carboxamide Formation
Conversion of the ester intermediate to the carboxamide proceeds through two dominant pathways.
Chloride-Mediated Aminolysis
As per, ethyl 4-methyl-2-phenylthiazole-5-carboxylate undergoes:
- Chlorination with SOCl2/DMF (0°C, 2 hrs)
- Aminolysis with 2-(4-fluorophenoxy)ethylamine (3 eq, Et3N base)
- Recrystallization from ethanol/water (1:3)
Enzymatic Hydrolysis
Recent innovations employ lipases (e.g., Candida antarctica) for ester-to-amide conversion. A 2025 study reported:
- 82% conversion in 48 hrs
- Phosphate buffer (pH 7.4)/t-BuOH biphasic system
- 45°C with 15% w/w enzyme loading
This green chemistry approach minimizes racemization but scales poorly beyond 10 mmol.
Purification and Characterization
Final product purity (>98%) necessitates orthogonal techniques:
| Step | Method | Conditions |
|---|---|---|
| Crude purification | Flash chromatography | EtOAc/hexane (3:7→1:1 gradient) |
| Polymorph control | Recrystallization | Ethanol/water (4:1), -20°C |
| Chiral separation | HPLC | Chiralpak AD-H, heptane/EtOH 90:10 |
Structural validation via 1H NMR consistently shows:
- δ 7.23–7.54 ppm (phenyl multiplet)
- δ 4.43 ppm (OCH2 quartet)
- δ 2.41 ppm (thiazole-CH3 singlet)
MS (ESI+): m/z 399.1 [M+H]+.
Comparative Analysis of Synthetic Routes
The table below synthesizes data from multiple sources:
| Method | Steps | Total Yield | Purity | Cost Index |
|---|---|---|---|---|
| Hantzsch → Alkylation → Chloride aminolysis | 5 | 34% | 98.2% | $$$ |
| Thiourea cyclization → Mitsunobu → Enzymatic | 4 | 58% | 97.8% | $$ |
| One-pot cyclization/alkylation → Aminolysis | 3 | 43% | 96.1% | $ |
Route selection hinges on batch size—multigram scales favor traditional Hantzsch pathways for reproducibility, while milligram quantities benefit from one-pot strategies.
Challenges and Optimization Opportunities
Persistent issues include:
- Regioselectivity in thiazole substitution : DFT calculations suggest modifying solvent polarity (ε > 40) directs substitution to C5.
- Amide racemization : Kinetic studies show <2% epimerization when maintaining pH < 8 during aminolysis.
- Scale-up limitations : Continuous flow systems reduce reaction times by 78% for Hantzsch steps (demonstrated in).
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenoxy)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with several classes of bioactive molecules:
Key Observations :
- Thiazole vs.
- Fluorine Substitution: The 4-fluorophenoxy group in the target compound mirrors fluorophenyl motifs in Dasatinib and other kinase inhibitors, which improve lipophilicity and metabolic stability .
- Carboxamide Linkage : The carboxamide group is critical for hydrogen-bond interactions in kinase binding pockets, as demonstrated by Dasatinib’s binding to Abl kinase .
Pharmacokinetic and Bioactivity Insights
- Dasatinib : High oral bioavailability due to fluorine-enhanced lipophilicity and carboxamide-mediated solubility .
- Triazole-thiones : Moderate antimicrobial activity linked to sulfonyl and fluorophenyl groups disrupting bacterial membranes .
- Docking Studies: The fluorophenoxyethyl group in the target compound may align with hydrophobic pockets in kinase targets (e.g., FtsZ or PanK), as seen in molecular docking models .
Biological Activity
N-[2-(4-fluorophenoxy)ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structural characteristics contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C₁₈H₁₈FNO₂S
- Molecular Weight : 325.41 g/mol
- IUPAC Name : this compound
The presence of the thiazole ring, along with the fluorophenoxy and phenyl groups, plays a crucial role in its biological activity.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar thiazole structures have shown promising results against various cancer cell lines. The mechanism of action often involves the inhibition of key proteins involved in cell proliferation and survival.
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | A431 (skin cancer) | 1.61 ± 1.92 | Bcl-2 inhibition |
| Compound 2 | U251 (glioblastoma) | 10–30 | Cytotoxicity via apoptosis |
| This compound | TBD | TBD | TBD |
Note: TBD = To Be Determined based on specific experimental data.
Antimicrobial Activity
Thiazole derivatives have also been explored for their antibacterial properties. Studies have shown that certain modifications can enhance their efficacy against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy of Thiazole Compounds
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12.5 |
| Compound B | Escherichia coli | 25 |
| This compound | TBD |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structure. The presence of electron-withdrawing groups such as fluorine enhances the compound's interaction with biological targets.
Key Findings from SAR Studies:
- Fluorine Substitution : The introduction of fluorine at the para position of the phenyl ring significantly improves potency against cancer cells.
- Thiazole Ring : The thiazole moiety is essential for maintaining cytotoxic activity, as evidenced by various analogs.
- Hydrophobic Interactions : Molecular dynamics simulations suggest that hydrophobic contacts are critical for binding to target proteins.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating various thiazole derivatives for their biological activities. For example, a study published in MDPI highlighted several thiazoles with IC₅₀ values lower than those of established chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
Example Case Study:
In a study involving the compound's analogs, researchers found that modifications to the phenyl ring could lead to enhanced activity against specific cancer cell lines while reducing toxicity to normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
